2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate
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Overview
Description
The compound contains a benzimidazole group, a piperazine group, and a fluorobenzyl group. Benzimidazole is a type of organic compound that is a heterocycle formed from benzene and imidazole. The molecule is planar with the nitrogen atoms exhibiting sp2 hybridization . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Fluorobenzyl refers to a benzyl group that has been substituted with a fluorine atom .
Molecular Structure Analysis
The benzimidazole group in the compound is a bicyclic heteroarene with a fused imidazole ring to a benzene ring . The piperazine ring is a saturated heterocyclic ring with two nitrogen atoms .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . Piperazines can also participate in various reactions, such as alkylation and acylation .Scientific Research Applications
ACAT Inhibition
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity for ACAT-1 over ACAT-2. This compound, known as K-604, shows promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity
A series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have shown significant in vitro anticancer activity against various human cancer cell lines, including cervical, breast, and kidney cancer. The structure and anticancer activity relationship of these compounds were supported by molecular docking studies (Boddu et al., 2018).
Anthelmintic Activity
Compounds with a similar structure, specifically N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide, have demonstrated good anthelmintic activity compared with standard drugs such as Albendazole and Piperazine (Kumar & Sahoo, 2014).
Antimicrobial and Antioxidant Agents
Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which are structurally similar, have shown potent anti-microbial activity against various bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).
Antioxidant Activities
Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles have been synthesized and evaluated for their in vitro antioxidant properties. Some of these compounds exhibited high levels of inhibition on lipid peroxidation and radical scavenging activities (Alp et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O.2C2H2O4/c22-17-7-5-16(6-8-17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-3-1-2-4-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXBRMPWTSIFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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